molecular formula C19H16O5 B2887636 methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate CAS No. 879912-99-9

methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B2887636
CAS No.: 879912-99-9
M. Wt: 324.332
InChI Key: NMTSULOXUBKLDC-YVLHZVERSA-N
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Description

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound with a unique structure that includes a benzofuran ring, an ethoxyphenyl group, and a carboxylate ester

Preparation Methods

The synthesis of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves a multi-step process. One common synthetic route includes the condensation of 4-ethoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can be compared to other benzofuran derivatives and ethoxyphenyl compounds. Similar compounds include:

  • Methyl (2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
  • This compound These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of functional groups in this compound contributes to its distinct properties and applications.

Properties

IUPAC Name

methyl (2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)10-17-18(20)15-11-13(19(21)22-2)6-9-16(15)24-17/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTSULOXUBKLDC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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